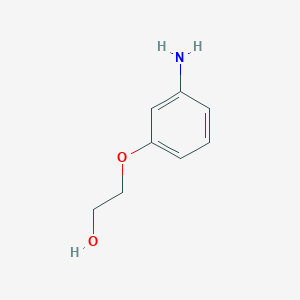
2-(3-Aminophenoxy)ethanol
Übersicht
Beschreibung
2-(3-Aminophenoxy)ethanol is a compound that is structurally related to various aromatic amines and phenols. While the specific compound is not directly studied in the provided papers, the research on similar compounds can offer insights into its chemical behavior. Aromatic amines and phenols are often key intermediates in the synthesis of pharmaceuticals, dyes, and other industrial chemicals. They are known for their ability to participate in a variety of chemical reactions, particularly those involving their amino and hydroxyl groups .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that may include esterification, nitrification, hydrolysis, and reduction. For instance, the synthesis of 2-(4-aminophenyl) ethanol, a compound with a similar structure, was achieved with a total yield of 66.4% and a high purity level as determined by HPLC . Another related compound, 2-aminophenol, is involved in the degradation of aromatic compounds by bacteria, where it is cleaved to 2-aminomuconic acid semialdehyde . These studies suggest that 2-(3-Aminophenoxy)ethanol could potentially be synthesized through similar pathways, with careful optimization of reaction conditions to achieve high yields and purity.
Molecular Structure Analysis
The molecular structure of aromatic amines and phenols is characterized by the presence of an amino group attached to a phenyl ring, which can significantly influence the chemical properties of the molecule. For example, the crystal structure of a related compound, 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate, was determined by X-ray diffraction analysis, revealing a non-coplanar arrangement of the phenol and thiazole ring systems . This suggests that the molecular structure of 2-(3-Aminophenoxy)ethanol would also exhibit specific geometric arrangements that could affect its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Aromatic amines and phenols can undergo a variety of chemical reactions. The enzyme 2-aminophenol 1,6-dioxygenase, for example, catalyzes the oxidation of 2-aminophenol and related compounds, indicating that such molecules can participate in enzymatic ring cleavage reactions . Schiff base formation is another common reaction, as seen in the synthesis of 2-[(3-methoxy-4-hydroxybenzylidene)-amino]-ethanol, which exhibits antibacterial activities . These reactions highlight the chemical versatility of 2-(3-Aminophenoxy)ethanol, which could also be expected to form Schiff bases and undergo oxidation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of aromatic amines and phenols are influenced by their functional groups. The presence of an amino group can lead to the formation of hydrogen bonds, as seen in the extensive intermolecular hydrogen bonding in the crystal structure of a related compound . The hydroxyl group also contributes to the molecule's ability to form hydrogen bonds and affects its solubility in water and organic solvents. The antibacterial activities of some synthesized compounds suggest that 2-(3-Aminophenoxy)ethanol may also possess biological properties worth exploring .
Wissenschaftliche Forschungsanwendungen
-
Organic Building Blocks
-
Synthesis of Bioactive Natural Products
-
Conducting Polymers
-
Plastics, Adhesives, and Coatings
-
Antioxidants, Ultraviolet Absorbers, and Flame Retardants
-
Potential Biological Activities
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-aminophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMZVGDZZPRZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398144 | |
| Record name | 2-(3-aminophenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenoxy)ethanol | |
CAS RN |
50963-77-4 | |
| Record name | 2-(3-aminophenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



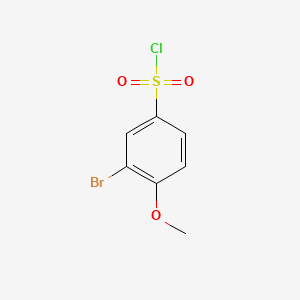
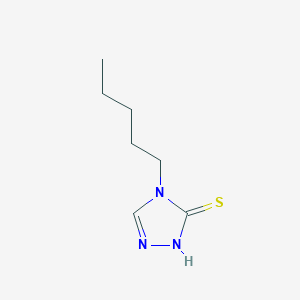
![4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1274386.png)
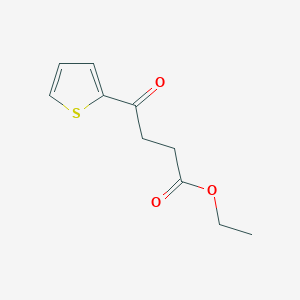
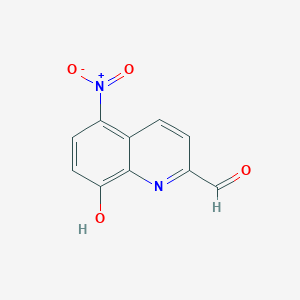
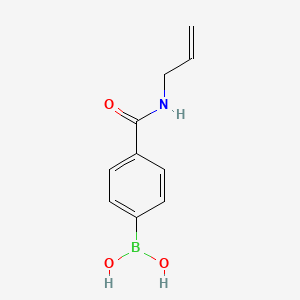

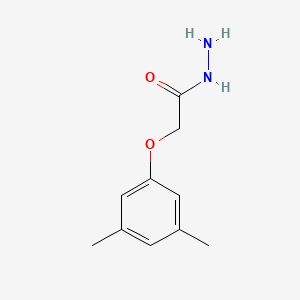
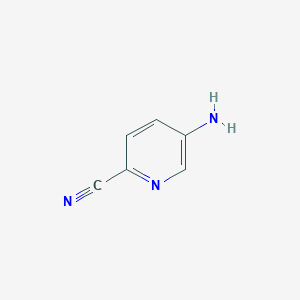
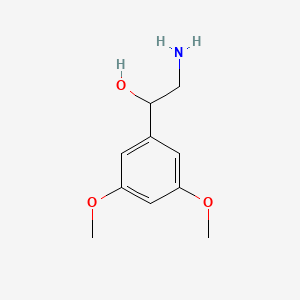
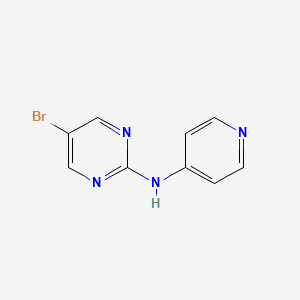
![Methyl 4-[(3-chloropropanoyl)amino]benzoate](/img/structure/B1274421.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1274423.png)
